

A Technical Guide to 4-Methylumbelliferyl Butyrate: Sourcing and Applications in Research

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Compound of Interest

Compound Name: 4-Methylumbelliferyl butyrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-Methylumbelliferyl butyrate** (4-MUB), a widely used fluorogenic substrate for the detection and quantification of esterase and lipase activity. This document outlines key suppliers, purchasing options, detailed experimental protocols, and the role of its metabolic product, butyrate, in relevant signaling pathways.

Sourcing and Purchasing of 4-Methylumbelliferyl Butyrate

The procurement of high-purity **4-Methylumbelliferyl butyrate** is critical for reliable and reproducible experimental results. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a summary of purchasing options from prominent suppliers.

Supplier	Purity	Available Quantities	Catalog Number(s)
Sigma-Aldrich	≥95% (HPCE)	1 g, 5 g	19362
Chem-Impex	≥99% (HPLC)	1 g, 5 g, 10 g, 25 g	21499
AdipoGen Life Sciences	>95%	5 g, 20 g, 125 g	CDX-M0011-G005, CDX-M0011-G020, CDX-M0011-G125
Santa Cruz Biotechnology	Information not readily available	Information not readily available	sc-215353
The Lab Depot (distributor for Spectrum Chemical)	Information not readily available	1 g, 5 g	M3033-1GM, M3033-5GM
MedChemExpress	>98%	10 mg, 50 mg, 100 mg	HY-W017657
J&K Scientific	98%	1 g, 5 g, 25 g	380878
BoroPharm Inc.	Information not readily available	5 g	FM-3D-EM15599
Abcam	>95%	50 mg, 100 mg	ab145456
Cayman Chemical	≥98%	10 mg, 50 mg, 100 mg	10006623
Thermo Fisher Scientific	Information not readily available	1 g, 5 g	AC433370010, AC433370050

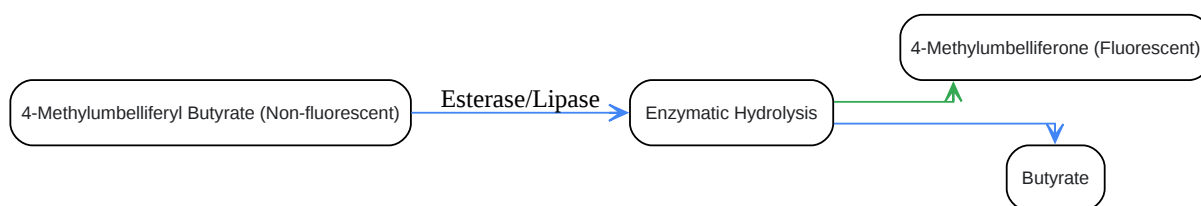
Experimental Applications and Protocols

4-Methylumbelliferyl butyrate is a non-fluorescent molecule that is hydrolyzed by esterases and lipases to produce the highly fluorescent product 4-methylumbelliferone (4-MU) and butyrate. The fluorescence of 4-MU can be measured to quantify enzyme activity.

General Principle of Fluorogenic Assay

The enzymatic hydrolysis of 4-MUB is the core of the assay. The reaction releases 4-methylumbelliferone, which exhibits fluorescence with an excitation maximum around 360 nm

and an emission maximum around 449 nm.[1] The rate of fluorescence increase is directly proportional to the enzyme activity.



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Figure 1. Enzymatic conversion of 4-MUB to fluorescent 4-MU.

Detailed Protocol for Lipase Activity Assay

This protocol is adapted from a miniaturized in-vitro assay for quantifying lipase activity.[2]

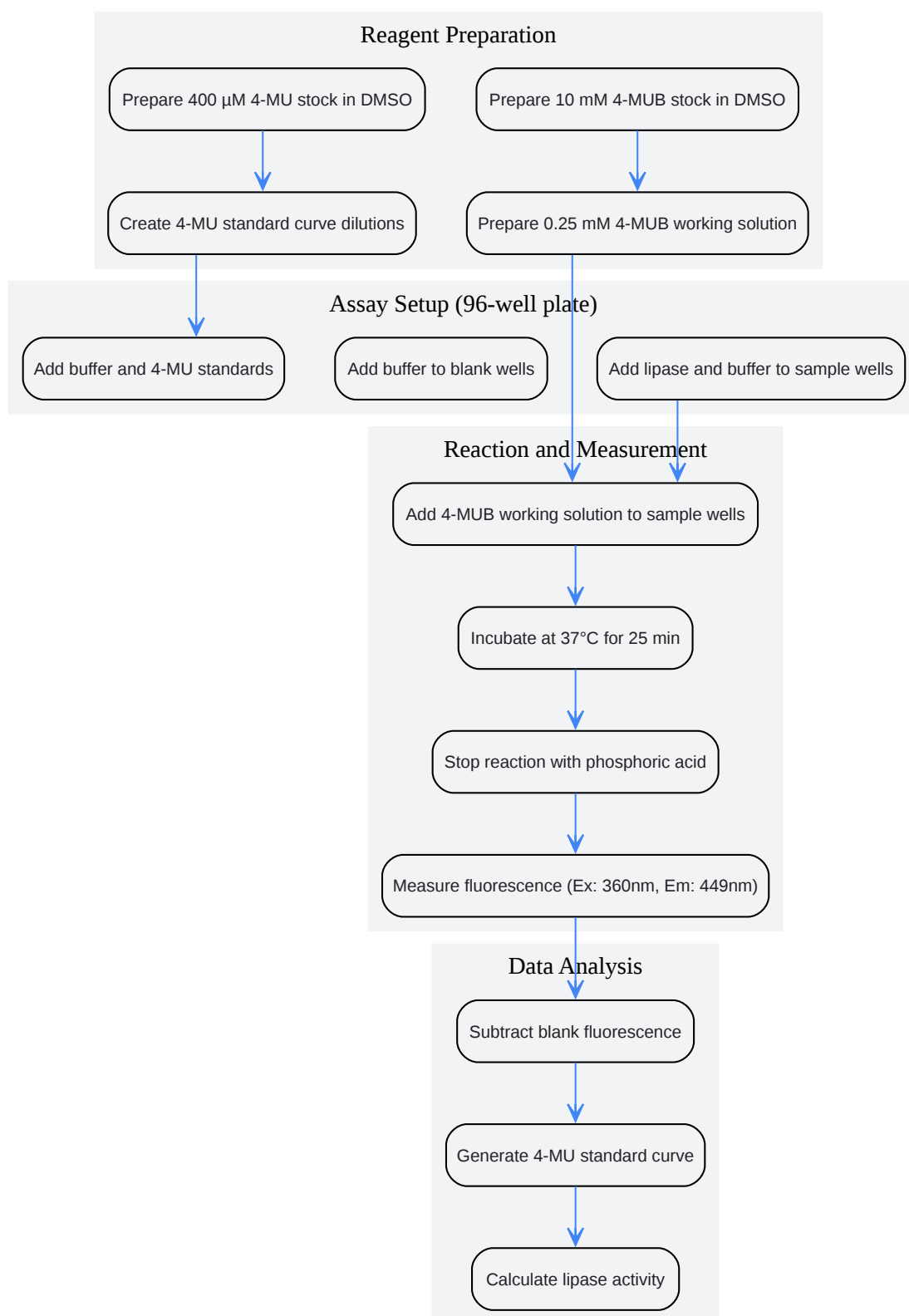
Materials:

- **4-Methylumbelliferyl butyrate (4-MUB)**
- 4-Methylumbelliferone (4-MU) standard
- Dimethyl sulfoxide (DMSO)
- 0.1 M Phosphate buffer (pH 7.0)
- Lipase solution (e.g., *Candida rugosa* lipase)
- 10% o-phosphoric acid
- Black, clear-bottom 96-well microplate
- Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 449 nm)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of 4-MUB in DMSO.
 - Prepare a 400 μ M stock solution of 4-MU standard in DMSO.
 - Prepare serial dilutions of the 4-MU stock solution in 0.1 M phosphate buffer to generate a standard curve (e.g., ranging from 1.95 μ M to 62.5 μ M final concentration).
 - Dilute the 10 mM 4-MUB stock solution in 0.1 M phosphate buffer to a working concentration of 0.25 mM.
- Assay Setup:
 - Standard Wells: Add 50 μ L of 0.1 M phosphate buffer and 50 μ L of each 4-MU standard dilution to respective wells.
 - Blank Wells: Add 100 μ L of 0.1 M phosphate buffer.
 - Sample Wells: Add 50 μ L of the lipase solution (at the desired concentration, e.g., 10 ng/mL) and 50 μ L of 0.1 M phosphate buffer.
- Initiation of Reaction:
 - To the sample wells, add 50 μ L of the 0.25 mM 4-MUB working solution to start the reaction.
- Incubation:
 - Incubate the 96-well plate at 37°C for 25 minutes.
- Termination of Reaction:
 - Stop the reaction by adding 50 μ L of 10% o-phosphoric acid to all wells.
- Fluorescence Measurement:

- Measure the fluorescence of all wells using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 449 nm.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from the fluorescence readings of the standard and sample wells.
 - Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.
 - Use the standard curve to determine the concentration of 4-MU produced in the sample wells, which corresponds to the lipase activity.



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Figure 2. Experimental workflow for the lipase activity assay.

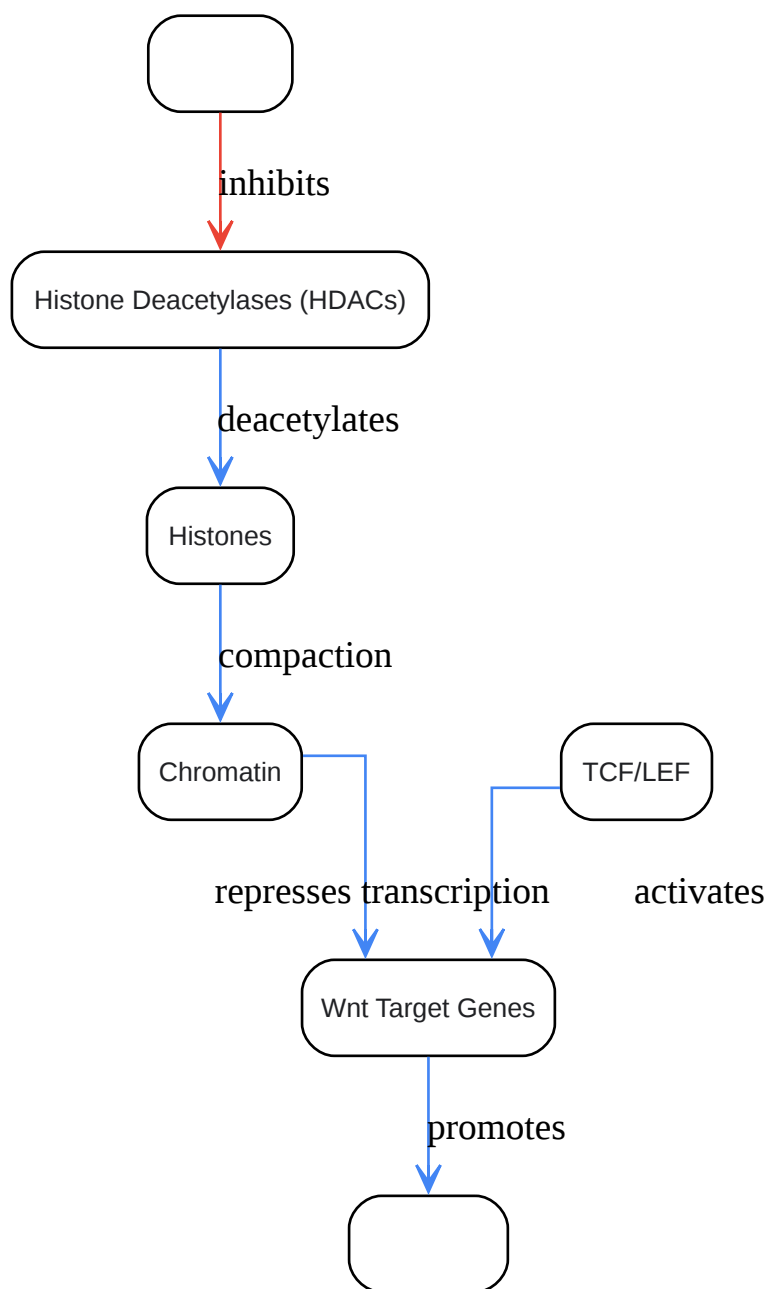
Role in Signaling Pathways

The enzymatic hydrolysis of **4-Methylumbelliferyl butyrate** releases butyrate, a short-chain fatty acid that is a known histone deacetylase (HDAC) inhibitor and a signaling molecule.

Butyrate has been shown to influence several key cellular signaling pathways, including the Wnt and MAPK pathways.

Wnt Signaling Pathway

Butyrate can hyperactivate Wnt signaling in colorectal cancer cells, which is linked to the induction of apoptosis. This occurs through the inhibition of HDACs, leading to changes in the expression of Wnt target genes.



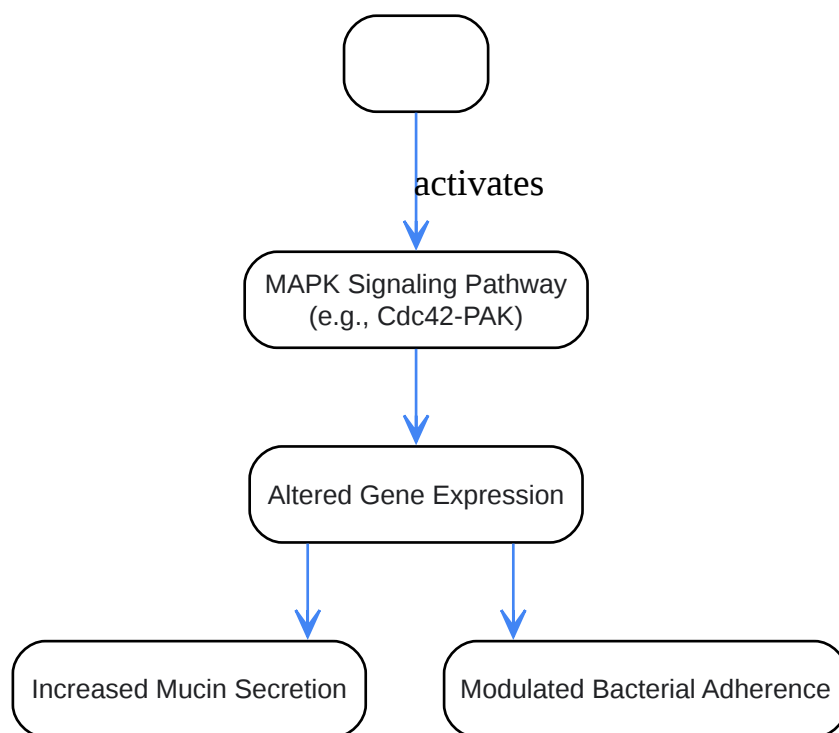
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Figure 3. Influence of butyrate on the Wnt signaling pathway.

MAPK Signaling Pathway

Butyrate can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses such as proliferation, differentiation, and

apoptosis. Butyrate's activation of MAPK signaling can lead to changes in mucin secretion and bacterial adherence in colonic epithelial cells.



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Figure 4. Modulation of the MAPK signaling pathway by butyrate.

Conclusion

4-Methylumbelliferyl butyrate is an indispensable tool for researchers studying esterase and lipase activity. Its high sensitivity and the straightforward nature of the fluorogenic assay make it suitable for a wide range of applications, from basic research to high-throughput screening in drug development. Understanding the downstream effects of its hydrolysis product, butyrate, on cellular signaling pathways further enhances its utility as a research tool, providing insights into the complex interplay between metabolism and cellular regulation. Careful selection of a supplier to ensure high purity and adherence to detailed experimental protocols are paramount for obtaining accurate and meaningful data.

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References

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